molecular formula C18H18N2O3S2 B2507535 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705761-32-5

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2507535
CAS RN: 1705761-32-5
M. Wt: 374.47
InChI Key: XJNQTJIMLGINHM-UHFFFAOYSA-N
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Description

The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a chemical entity that appears to be a derivative of benzothiazepine with a furan substituent. This type of compound is of interest due to its potential biological activity, particularly as an inhibitor of enzymes like VRV-PL-8a and H+/K+ ATPase, which are relevant in the context of inflammatory disorders and gastric acid-related diseases .

Synthesis Analysis

The synthesis of related furan derivatised benzothiazepine analogues typically begins with 1-(furan-2-yl)ethanone, which is converted into chalcones through reaction with various aromatic aldehydes. Subsequent reaction with 2-aminobenzenethiol in acidic conditions yields the desired benzothiazepine derivatives . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various spectroscopic techniques and theoretical calculations. For instance, the structure of a similar compound, 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one, was elucidated using FT-IR, NMR spectroscopies, and X-ray diffraction. Theoretical optimization using density functional theory (DFT) showed good agreement with experimental data, suggesting that similar methods could be employed to analyze the molecular structure of this compound .

Chemical Reactions Analysis

The chemical reactivity of furan-containing compounds can be complex due to the potential for multiple resonance structures and interactions with other functional groups. For example, oxazol-5(4H)-ones with furan rings exhibit multilevel resonance, which can be characterized by IR and NMR spectroscopy . Additionally, furazan derivatives, which are related to the furan moiety in the compound of interest, can be obtained through reactions involving benzoylnitromethane and dipolarophiles . These insights into the reactivity of furan derivatives could inform the chemical reactions analysis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be characterized using spectroscopic methods and thermal analysis. For instance, UV-Vis spectroscopy, TG/DTA thermal analysis, and DFT calculations were used to study a related compound, providing insights into its behavior under temperature changes and its electronic properties . Similar analyses could be applied to this compound to determine its physical and chemical properties.

Scientific Research Applications

Potential Inhibitory Properties

A series of furan derivatised [1,4] benzothiazepine analogues, starting from 1-(furan-2-yl)ethanone, were synthesized and evaluated for their in vitro inhibitory properties against VRV-PL-8a and H+/K+ ATPase. Some molecules in this series showed promising inhibitory properties, which could be relevant for the treatment of inflammatory disorders, potentially mitigating the ulcer-inducing side effects shown by other NSAIDs (Lokeshwari et al., 2017).

Synthesis and Biological Evaluation

Research has focused on the synthesis of new 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives. These compounds were synthesized from intermediate chalcones and evaluated for their anti-tubercular activity using the in vitro M. tuberculosis method. Compounds with electron donating substituents like dimethylamino, hydroxy, and methoxy moieties showed increased potency, indicating potential for anti-mycobacterial applications (Venugopal, Sundararajan, & Choppala, 2020).

Antioxidant and Apoptotic Effects

Hydroxyl-containing benzo[b]thiophene analogs demonstrated selectivity towards laryngeal cancer cells, indicating potential antiproliferative activity against cancer cells. These compounds enhanced antioxidant enzyme activity, reduced ROS production, and induced apoptosis in cancer cells, offering insights into their potential as components of combinational therapy for enhancing the bioavailability and efficacy of anticancer drugs (Haridevamuthu et al., 2023).

DNA Topoisomerase Inhibition

Newly identified benzofurans exhibited potent inhibitory activity against DNA topoisomerases I and II, suggesting a potential role in cancer therapy. These compounds did not exhibit significant cytotoxicity against various human carcinoma cell lines, highlighting their specificity and potential therapeutic value (Lee et al., 2007).

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c21-17(12-25-18-19-13-4-1-2-5-14(13)23-18)20-8-7-16(24-11-9-20)15-6-3-10-22-15/h1-6,10,16H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNQTJIMLGINHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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